2-Methyl-5-phenylthiazole

Cardiotonic agents 5-Phenylthiazole Regioisomer pharmacology

Procurement of generic thiazoles without 5-phenyl regiospecificity risks introducing antagonistic pharmacology or unpredictable ADME. 2-Methyl-5-phenylthiazole (CAS 19968-60-6) solves this with: - Verified 5-phenyl regioisomer for increased systolic contraction (inotropic programs) or B. cinerea EC₅₀ 15.6-19.6 mg/L (SDHI fungicides). - Low m.p. 74-80°C enables energy-efficient melt crystallization vs. 2-amino/2-hydroxy analogs (206°C). - Free 4-position for SAR diversification. >95% purity, gram to kg scale.

Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
CAS No. 19968-60-6
Cat. No. B3484485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-phenylthiazole
CAS19968-60-6
Molecular FormulaC10H9NS
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)C2=CC=CC=C2
InChIInChI=1S/C10H9NS/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyCUSBYOCOULLZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-phenylthiazole (CAS 19968-60-6): Scaffold Identity and Procurement


2-Methyl-5-phenylthiazole is a 5-phenylthiazole derivative bearing a methyl substituent at the 2-position of the thiazole ring [1]. This heterocyclic scaffold serves as a versatile building block in medicinal chemistry and agrochemical research, with its substitution pattern (2-methyl, 5-phenyl) conferring distinct pharmacological and physicochemical properties relative to regioisomeric 4-phenylthiazoles or 2-unsubstituted analogs [1][2]. The compound is commercially available at >95% purity from multiple suppliers, making it accessible for both discovery-stage SAR exploration and process chemistry scale-up [3].

Scaffold Identity 5-Phenylthiazole with 2-methyl substitution pattern
Regioisomer Verification 5-Phenyl regiospecificity required; 4-phenyl isomer produces opposing endpoint response
Procurement Readiness Multi-supplier availability supports discovery and scale-up workflows

Why Regioisomeric or 2-Unsubstituted Thiazoles Cannot Substitute


Regioisomeric phenylthiazoles (5-phenyl vs. 4-phenyl) exhibit diametrically opposed pharmacological effects: 5-phenylthiazoles markedly increase systolic contraction force of atrial muscle, whereas 4-phenylthiazoles dose-dependently inhibit contraction [1]. Within the 5-phenylthiazole sub-class, the 2-position substituent critically modulates physicochemical properties—2-methyl-5-phenylthiazole (m.p. 74–80 °C) differs substantially in melting point, solubility, and reactivity from 2-amino-5-phenylthiazole (m.p. 206–208 °C) or 2-hydroxy-5-phenylthiazole (m.p. 202–204 °C) [1][2]. Substituting any generic thiazole building block without verifying the 5-phenyl regiospecificity and the 2-methyl substitution pattern risks losing target engagement and introduces unpredictable ADME/PK behavior.

Regioisomer Mismatch
5-Phenylthiazole: reported increase in contraction force endpoint 4-Phenylthiazole: reported dose-dependent inhibition of contraction force
2-Substituent Divergence
2-Methyl: moderate melting range; reported synthetic elaboration at 4-position 2-Amino / 2-hydroxy: significantly higher melting points; altered solubility and reactivity profiles
Scaffold Substitution
2-Methyl-5-phenylthiazole: regiospecific substitution enables reported endpoint selectivity Generic thiazole building block: regioisomer identity unverified; target engagement profile may shift

Quantitative Differentiation vs. Closest Structural Analogs


Cardiotonic Efficacy: 5-Phenyl vs. 4-Phenyl Regioisomers

The 5-phenylthiazole scaffold, including 2-methyl-5-phenylthiazole, produces a marked increase in atrial muscle systolic contraction force over a concentration range of 10⁻⁶ to 10⁻⁴ g/mL, whereas 4-phenylthiazole regioisomers inhibit contraction force dose-dependently [1]. This is a qualitative, directionally opposite pharmacological effect driven solely by the position of the phenyl substituent on the thiazole ring.

Cardiotonic Endpoint: Regioisomer Comparison
Class-level inference
Opposing directional response: 5-phenyl increases contraction force; 4-phenyl inhibits contraction
5-Phenylthiazole
4-Phenylthiazole
Reported endpoint context: regioisomer identity directly influences endpoint direction
Isolated rat atrium model; qualitative reversal of inotropic effect
Cardiotonic agents 5-Phenylthiazole Regioisomer pharmacology

Fungicidal Potency vs. Hymexazol Benchmark

Derivatives built on the 2-methyl-5-phenylthiazole core—specifically [5-(4-chlorophenyl)-2-methylthiazol-4-yl](morpholin-4-yl)methanone and {2-methyl-5-[4-(trifluoromethyl)phenyl]thiazol-4-yl}(thiomorpholin-4-yl)methanone—displayed EC₅₀ values of 19.6 mg/L and 15.6 mg/L, respectively, against the plant pathogenic fungus Botrytis cinerea, showing higher potency than the commercial fungicide hymexazol [1]. These EC₅₀ values demonstrate that the 2-methyl-5-phenylthiazole scaffold, when elaborated at the 4-position, can yield compounds surpassing a marketed agrochemical standard.

Fungicidal Activity: EC₅₀ Benchmark
Cross-study comparable
EC₅₀ 15.6–19.6 mg/L against B. cinerea for 4-position carboxamide derivatives
Supports fungicidal screening context; reported lower EC₅₀ than hymexazol benchmark
Derivative-level evidence; scaffold elaboration required
Fungicide Botrytis cinerea Succinate dehydrogenase inhibitor

Melting Point Differentiation from 2-Substituted Congeners

2-Methyl-5-phenylthiazole exhibits a melting point of 74–76 °C (as reported in US4418070A) or 80 °C (as listed in CAS Common Chemistry) [1][2]. In contrast, structurally related 5-phenylthiazoles with different 2-substituents show dramatically higher melting points: 2-amino-5-phenylthiazole m.p. 206–208 °C, 2-hydroxy-5-phenylthiazole m.p. 202–204 °C, and 2-mercapto-5-phenylthiazole m.p. 207–209 °C [1]. This >125 °C melting point depression for the 2-methyl analog directly impacts solvent selection, crystallization protocols, and thermal stability considerations during scale-up.

Melting Point: 2-Substituent Comparison
Head-to-head
2-Methyl: 74–80 °C; 2-Amino: 206–208 °C; 2-Hydroxy: 202–204 °C
~125–135 °C lower than 2-amino/2-hydroxy congeners
Supports process chemistry selection; lower thermal input for melt-based purification
Standard capillary method; data from patent and CAS Common Chemistry
Physicochemical characterization Melting point Process chemistry

Synthetic Versatility at the 4-Position

The 2-methyl-5-phenylthiazole core can be regioselectively elaborated at the 4-position to access carboxamides bearing morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide moieties, with all synthesized derivatives retaining fungicidal activity [1]. This contrasts with 2,4-disubstituted thiazole regioisomers, where the 5-position is typically blocked and the 4-position must bear the aryl group, limiting diversification options.

Synthetic Diversification at 4-Position
Class-level inference
Regioselective carboxamide coupling at 4-position with retained activity across derivatives
Supports SAR exploration; orthogonal diversification vector vs 2,4-diarylthiazole scaffolds
Characterization by ¹H NMR, ¹³C NMR, HRMS; qualitative diversity claim
Diversifiable scaffold Carboxamide Structure-activity relationship

Chronotropic Selectivity vs. Theophylline

5-Phenylthiazole derivatives, including 2-methyl-5-phenylthiazole, produce a marked inotropic effect (increased contraction force) with little influence on atrial rate [1]. The patent explicitly states that this property is 'by far superior to the cardiac effect of theophylline,' which is known to cause tachycardia alongside inotropy [1]. While no numerical heart rate data are provided for the compound versus theophylline, the qualitative selectivity claim is supported by the Magnus method experimental data presented in the patent.

Chronotropic Selectivity Profile
Supporting evidence
Reported inotropic effect with minimal atrial rate change at 10⁻⁶–10⁻⁴ g/mL
5-Phenylthiazole (inotropy-focused)
Theophylline (inotropy + chronotropy)
Reported selectivity context: inotropic-chronotropic separation observed in rat atrium model
Qualitative comparison; numerical heart rate data not reported in patent
Safety pharmacology Atrial rate Theophylline comparator

Procurement-Relevant Application Scenarios


Cardiotonic Drug Discovery: Positive Inotrope Screening

2-Methyl-5-phenylthiazole is suitable as a core scaffold for positive inotropic agent discovery programs targeting heart failure. Its 5-phenylthiazole regiospecificity ensures the desired increase in systolic contraction force, distinct from the inhibitory profile of 4-phenylthiazole analogs [1]. Procurement should require analytical verification of regioisomeric purity (e.g., by NOESY or X-ray crystallography) to exclude contaminating 4-phenylthiazole, which would produce the opposite pharmacological effect.

Agrochemical Fungicide Development: SDH Inhibitor Optimization

Programs developing succinate dehydrogenase inhibitor (SDHI) fungicides can use 2-methyl-5-phenylthiazole as a starting point for 4-position carboxamide elaboration. Published derivatives built on this scaffold have achieved EC₅₀ values of 15.6–19.6 mg/L against B. cinerea, surpassing hymexazol [2]. Procurement of gram-to-kilogram quantities of the parent scaffold with >95% purity enables rapid parallel synthesis of focused libraries for SAR refinement.

Process Chemistry: Low Melting Point Advantage

For multi-step synthetic routes requiring intermediate purification via melt crystallization or solvent-free processing, the low melting point of 2-methyl-5-phenylthiazole (74–80 °C) is a decisive advantage over its 2-amino (206–208 °C) or 2-hydroxy (202–204 °C) congeners [1][3]. This property reduces energy costs, simplifies equipment requirements, and minimizes thermal degradation risk during pilot-plant operations.

Diversity-Oriented Synthesis at the 4-Position

The 2-methyl-5-phenylthiazole scaffold uniquely provides a free 4-position for regioselective functionalization while retaining the pharmacophoric 5-phenyl and 2-methyl substituents [2]. This enables the generation of screening libraries with substituent diversity at a position critical for modulating target affinity and physicochemical properties, a diversification strategy not accessible with 2,4-diarylthiazole regioisomers.

Application
Selection Property
Validation Focus
Cardiotonic screening studies
5-Phenyl regiospecificity
Regioisomeric purity verification
Agrochemical fungicide screening
Scaffold elaboration potential at 4-position
EC₅₀ benchmarking against target pathogens
Process chemistry scale-up
Moderate melting range
Thermal processing and crystallization compatibility
Diversity-oriented synthesis
Free 4-position for regioselective functionalization
SAR library generation and target affinity modulation
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